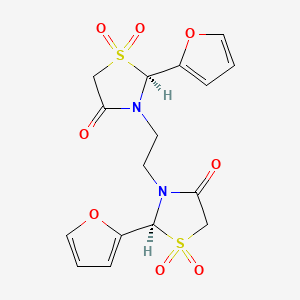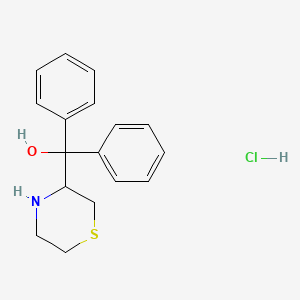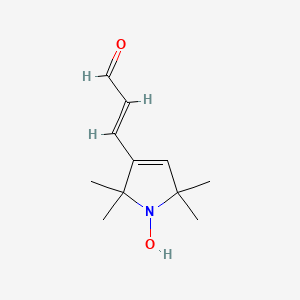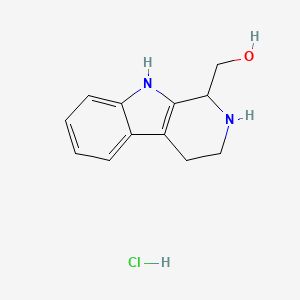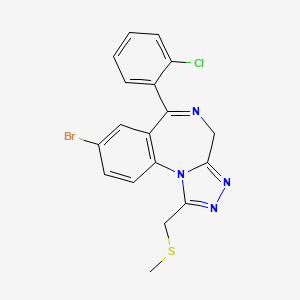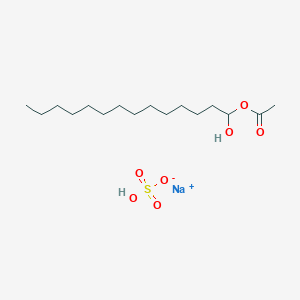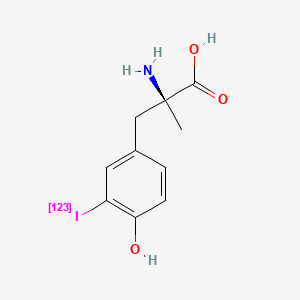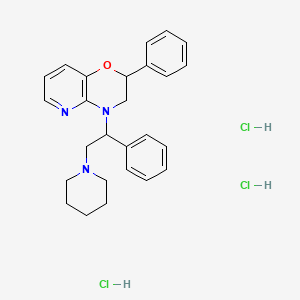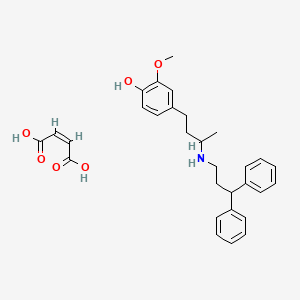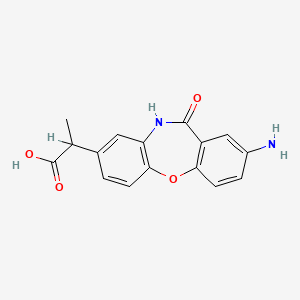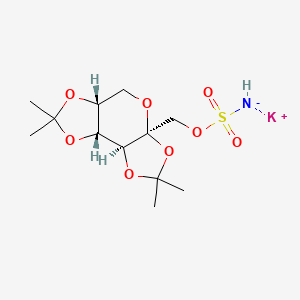
Topiramate potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topiramate potassium is a compound derived from topiramate, an anticonvulsant drug primarily used to manage epilepsy and prevent migraines . This compound retains the therapeutic properties of topiramate while potentially offering improved solubility and bioavailability due to the presence of potassium ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Topiramate potassium can be synthesized through various methods. One common approach involves the reaction of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride in the presence of an organic or inorganic base to form 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfuryl chloride . This intermediate is then reacted with ammonia to produce topiramate . The final step involves the addition of potassium ions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Topiramate potassium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl chloride, ammonia, and various bases . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its various derivatives and degradation products, which are analyzed for their stability and efficacy .
Wissenschaftliche Forschungsanwendungen
Topiramate potassium has a wide range of scientific research applications:
Wirkmechanismus
Topiramate potassium exerts its effects through multiple pathways:
Blocking Sodium and Calcium Channels: It inhibits voltage-gated sodium and calcium channels, stabilizing neuronal membranes and preventing seizures.
Inhibiting Glutamate Receptors: It inhibits glutamate receptors, reducing excitatory neurotransmission.
Enhancing GABA Receptors: It enhances gamma-aminobutyric acid (GABA) receptors, increasing inhibitory neurotransmission.
Inhibiting Carbonic Anhydrase: It inhibits carbonic anhydrase, affecting ion balance and reducing neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Topiramate potassium is compared with other anticonvulsant drugs such as:
Phenytoin: Unlike phenytoin, which primarily targets sodium channels, this compound has multiple mechanisms of action.
Valproate: Valproate also has multiple mechanisms but differs in its primary targets and side effect profile.
Lamotrigine: Lamotrigine primarily inhibits sodium channels and has a different side effect profile compared to this compound.
This compound is unique due to its broad spectrum of action and its potential for improved solubility and bioavailability .
Eigenschaften
CAS-Nummer |
488127-51-1 |
|---|---|
Molekularformel |
C12H20KNO8S |
Molekulargewicht |
377.45 g/mol |
IUPAC-Name |
potassium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide |
InChI |
InChI=1S/C12H20NO8S.K/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H-,13,14,15);/q-1;+1/t7-,8-,9+,12+;/m1./s1 |
InChI-Schlüssel |
VEKVPJSPZRTTGR-WGAVTJJLSA-N |
Isomerische SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |
Kanonische SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


